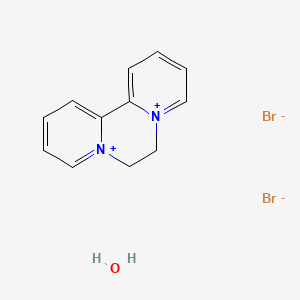

Diquat dibromide monohydrate

Overview

Description

Diquat dibromide monohydrate, also known as Diquat, is a contact herbicide . It is often available as the dibromide . The molecular formula is C12H12Br2N2 .

Molecular Structure Analysis

The molecular weight of Diquat dibromide monohydrate is 362.06 . The SMILES string representation is [Br-].[Br-].[H]O[H].C1C[n+]2ccccc2-c3cccc[n+]13 .Physical And Chemical Properties Analysis

Diquat dibromide monohydrate appears as yellow crystals . It has a density of 1.61 g/cm³ and is highly soluble in water . It has a low vapor pressure and is not readily ignitable .Scientific Research Applications

Herbicide in Agriculture

Diquat dibromide is a comprehensive herbicide commonly used in the cultivation of cotton, soybeans, and other crops to combat unwanted weeds . It’s effective concentration (EC 50) value was determined to be 60 mg/L in the Allium root growth inhibition test .

Cytotoxicity Study

In cytotoxicity studies, diquat dibromide has been used to investigate dose-dependent toxic effects. Physiological effects were investigated by determination of the percentage of rooting, relative injury rate, root length, and weight gain .

Genotoxicity Study

The genotoxic effects of diquat dibromide were analyzed by micronucleus (MN) and chromosomal abnormalities (CAs) frequency, mitotic index (MI) ratio, and tail length DNA percentage by comet assay .

Biochemical Approach

Biochemical parameters were evaluated with antioxidant enzyme activities and lipid peroxidation by determining malondialdehyde (MDA) level, superoxide dismutase (SOD) activity, catalase (CAT) activity, and glutathione (GSH) level .

Algae Control

Diquat dibromide has been found to be more effective than commonly used algaecides in controlling toxin forming Microcystis aeruginosa and Aphanizomenon flos-aquae .

Water Quality Analysis

Diquat dibromide monohydrate (DQ) has been used for fast and sensitive trace analysis in water using a surface-enhanced Raman scattering (SERS)-based microdroplet sensor .

Mechanism of Action

Target of Action

Diquat dibromide monohydrate, commonly referred to as Diquat, primarily targets the photosynthetic process in plants . It is absorbed by green plant tissues and interacts with the photosynthetic process to produce compounds that destroy plant cells .

Biochemical Pathways

The biochemical pathways affected by Diquat involve the cyclic reduction-oxidation reactions . The formation of free radicals and aerobic autoxidation by Diquat leads to superoxide production and oxidative damage . In plants, it causes the production of superoxide radicals, which results in hydrogen peroxide and eventually transforms into hydroxyl radicals .

Result of Action

The result of Diquat’s action is the rapid desiccation and death of the target plant . It damages plant tissues quickly, causing plants to wilt and desiccate within several hours of application . Affected plants appear frostbitten because of cell membrane destruction and photosynthetic activity disruption .

Action Environment

Diquat is stable in neutral or acid solutions, but is hydrolysed by alkali . Diquat bonds strongly to mineral and organic particles in soil and water, where it remains without significant degradation for years . Bound to clays, diquat is biologically inactive at the concentrations typically observed in agricultural soils .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJOSQAQZMLLMB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7031248 | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6385-62-2 | |

| Record name | Diquat dibromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diquat dibromide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIQUAT DIBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

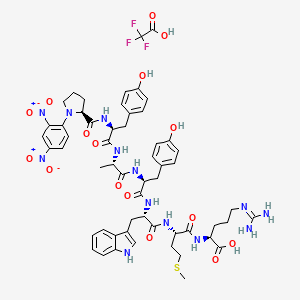

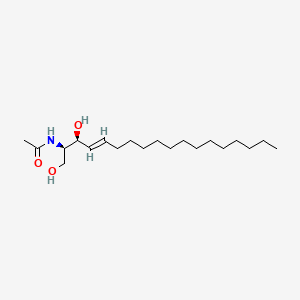

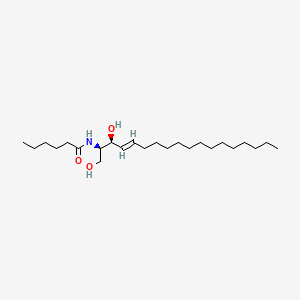

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026371.png)

![N-{(2s,3r,4e)-3-Hydroxy-1-[(3-O-Sulfo-Beta-D-Galactopyranosyl)oxy]octadec-4-En-2-Yl}dodecanamide](/img/structure/B3026372.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)